molecular formula C5H9ClO3 B125498 Chloromethyl Propyl Carbonate CAS No. 35273-90-6

Chloromethyl Propyl Carbonate

Cat. No. B125498
CAS RN: 35273-90-6
M. Wt: 152.57 g/mol
InChI Key: WHIKAFFCTCQLQW-UHFFFAOYSA-N
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Description

Chloromethyl propyl carbonate is a compound that can be synthesized through various chemical reactions involving chloromethyl groups and carbonate structures. The studies related to this compound often explore its synthesis, molecular structure, and the potential for further chemical modifications.

Synthesis Analysis

The synthesis of chloromethyl propyl carbonate-related compounds has been explored in several studies. For instance, the polyaddition of bisphenol A diglycidyl ether with 2,2'-bis[(4-chloroformyl)oxyphenyl]-propane using quaternary onium salts as catalysts resulted in a high molecular weight poly(alkyl aryl carbonate) with pendant chloromethyl groups . Additionally, coordination polymers with tertiary amine ligands have been used as acid-base catalysts for the synthesis of chloropropene carbonate from CO2 and epichlorohydrin under atmospheric pressure, yielding high percentages of the desired product .

Molecular Structure Analysis

The molecular structure of chloromethyl propyl carbonate and related compounds is characterized by the presence of chloromethyl groups attached to carbonate structures. The NMR spectroscopy of chlorinated poly(propylene carbonate) (CPPC) confirmed the successful introduction of chlorine atoms onto the polymer chains . The molecular structure is crucial for the compound's reactivity and properties, such as solubility and adhesiveness.

Chemical Reactions Analysis

Chloromethyl propyl carbonate-related compounds undergo various chemical reactions. For example, the reaction of 4-chloromethyl-1,3-dioxolan-2-one with phenols in the presence of potassium carbonate yields different products depending on the reaction conditions . The chemical modification of poly(carbonate)s with pendant chloromethyl groups has been investigated using nucleophiles such as potassium thiocyanate and potassium 3-phenyl-2,5-norbornadienecarboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloromethyl propyl carbonate-related compounds are influenced by the presence of chloromethyl groups. Chlorinated poly(propylene carbonate) exhibits improved solubility, wettability, adhesiveness, and gas barrier properties compared to its non-chlorinated counterpart. The oxygen permeability coefficient of CPPC shows a significant decrease, indicating better barrier properties . These properties make chloromethyl propyl carbonate-related compounds suitable for applications in coatings, adhesives, and barrier materials.

Scientific Research Applications

Prodrug Synthesis

Chloromethyl propyl carbonate has been explored in the synthesis of prodrugs. For instance, alkyl methyl carbamates, synthesized through alkylation of antiretroviral agents with alkyl chloromethyl carbonate, demonstrated increased antiviral activity and chemical stability, indicating its potential in enhancing oral bioavailability of drugs (Arimilli et al., 1997).

Solvent Applications

Chloromethyl propyl carbonate derivatives, like propylene carbonate, are used as solvents in various chemical reactions. This includes its use as an environmentally friendly solvent in proline-catalysed amination reactions (Beattie et al., 2011) and in rhodium-catalysed intermolecular alkyne hydroacylation reactions (Lenden et al., 2011).

Polymer Synthesis

It has been used in the reaction with phenols to produce polyols and cyclic carbonates, indicating its role in polymer chemistry (Rokicki et al., 1985).

Battery Technology

Chloromethyl propyl carbonate and its derivatives have applications in battery technology. For instance, chloroethylene carbonate, a derivative, is used in lithium-ion batteries with a graphitic anode for better cell performance (Shu et al., 1995).

Green Chemistry

Its derivatives are involved in green chemistry. Dimethyl carbonate, a related compound, is explored for its reactivity and potential as a green alternative to chlorinated analogues in various chemical reactions (Tundo et al., 2018).

Catalysis

Chloromethyl propyl carbonate derivatives are used in catalysis. For example, propylene carbonate is used as a solvent in asymmetric cyanohydrin synthesis, demonstrating its impact on catalytic activity (North & Omedes-Pujol, 2010).

Material Science

In material science, derivatives of chloromethyl propyl carbonate are employed for synthesizing anion exchange membranes with potential applications in fuel cells (Zhou et al., 2009).

Environmental Impact Study

Studies have also focused on evaluating the environmental impact of chloromethyl propyl carbonate derivatives, such as their ozone depletion potentials (Wuebbles et al., 2010).

Electrolyte Research

It's used in the development of electrolytes for lithium-ion batteries, as seen in the study of fluoroethylene carbonate electrolytes (McMillan et al., 1999).

Chemical Education

Finally, it has been integrated into educational experiments, enriching the learning experience in the field of chemical synthesis (De-hua et al., 2006).

Safety And Hazards

Chloromethyl Propyl Carbonate is classified as a skin irritant and sensitizer . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, inhalation, and contact with skin, eyes, or clothing .

Future Directions

The global market for Chloromethyl Propyl Carbonate is expected to grow, driven by its use in the synthesis of antiviral drugs . Research is ongoing to improve the synthesis process and to explore new applications for this compound .

properties

IUPAC Name

chloromethyl propyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIKAFFCTCQLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626724
Record name Chloromethyl propyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl Propyl Carbonate

CAS RN

35273-90-6
Record name Chloromethyl propyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloromethyl chloroformate (0.027 mL, 0.30 mmol) was added dropwise to a stirred solution of tert-butyl {(1S,2R)-2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1-methylethyl}{[4′-fluoro-5′-isopropyl-2′-methoxy-4-(trifluoromethyl)biphenyl-2-yl]methyl}carbamate (INTERMEDIATE 7, 209 mg, 0.294 mmol) (200 mg, 0.28 mmol) and proton sponge (60 mg, 0.28 mmol) in dry CH2Cl2 (5.0 mL) at 0° C. under N2. The reaction was stirred at 25° C. for 16 h. The reaction was diluted with water (30 mL) and extracted with EtOAc (3×30 mL). The combined extracts were dried (MgSO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (0-20% gradient EtOAc/hexanes over 30 min) to give (1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-2-(tert-butoxycarbonyl){[4′-fluoro-5′-isopropyl-2′-methoxy-4-(trifluoromethyl)biphenyl-2-yl]methyl}amino)propyl chloromethyl carbonate as a colorless oil. 1H NMR (500 MHz, CDCl3): δ 7.81-6.82 (m, 8 H); 7.08 (dd, J=8.3 Hz, 8.7 Hz, 1 H); 5.68 (m, 2 H); 4.19-4.16 (d, J=16.7 Hz, 1 H); 4.77 (s, 3 H), 3.31-3.24 (m, 1 H); 1.76 (s, 3 H); 1.41 (s, 3 H); 1.22-1.18 (s, 9 H), 1.04 (d, J=6.6 Hz, 3 H).
Quantity
0.027 mL
Type
reactant
Reaction Step One
Name
tert-butyl {(1S,2R)-2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1-methylethyl}{[4′-fluoro-5′-isopropyl-2′-methoxy-4-(trifluoromethyl)biphenyl-2-yl]methyl}carbamate
Quantity
209 mg
Type
reactant
Reaction Step One
Name
INTERMEDIATE 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Ichikawa, T Kitazaki, Y Matsushita… - Chemical and …, 2001 - jstage.jst.go.jp
… Chloromethyl isobutylate (4b),14) chloromethyl propyl carbonate (4e), chloromethyl isopropyl carbonate (4f),15) ethyl iodomethyl carbonate (6d)16) were prepared according to the lit…
Number of citations: 43 www.jstage.jst.go.jp

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